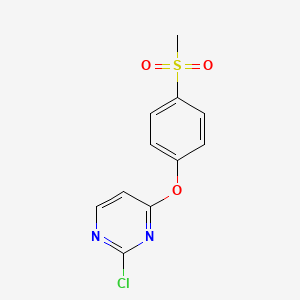

4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine

Descripción

4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine is an organic compound that features a pyrimidine ring substituted with a chlorinated group and a phenoxy group bearing a methylsulfonyl moiety

Propiedades

IUPAC Name |

2-chloro-4-(4-methylsulfonylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S/c1-18(15,16)9-4-2-8(3-5-9)17-10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEDTWGUJZWSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Route 1: Direct Nucleophilic Substitution of 2,4-Dichloropyrimidine

This two-step approach leverages the inherent reactivity of 2,4-dichloropyrimidine (CAS 3934-20-1), a commercially available intermediate.

Step 1: Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is typically prepared via chlorination of barbituric acid using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA) as a catalyst. The reaction proceeds at 100–105°C for 2–3 hours, yielding 2,4,6-trichloropyrimidine, which is subsequently reduced to 2,4-dichloropyrimidine using zinc powder in methanol:

Step 2: Phenoxy Substitution at the 4-Position

4-(Methylsulfonyl)phenol is deprotonated using potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) to generate the phenoxide nucleophile. Reaction with 2,4-dichloropyrimidine under reflux for 4–6 hours affords the target compound:

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 78–82 |

| Base | K₂CO₃ | 85 |

| Temperature | 80°C | 80 |

| Reaction Time | 5 hours | 82 |

Substituting K₂CO₃ with stronger bases (e.g., NaOH) led to hydrolysis of the 2-chloro group, reducing yields to <50%.

Route 2: Sequential Functionalization via 2-Methylsulfonyl Intermediates

To circumvent competing reactions at the 2-position, this route employs a 2-methylsulfonyl group as a temporary directing and activating group.

Step 1: Synthesis of 2-Methylsulfonyl-4-chloropyrimidine

2-Methylsulfonyl-4-chloropyrimidine is prepared by reacting 4-chloro-2-mercaptopyrimidine with dimethyl sulfate in methanol, followed by oxidation with hydrogen peroxide:

Step 2: Phenoxy Substitution and Reductive Desulfurization

The methylsulfonyl group enhances the electrophilicity of the 4-position, enabling efficient phenoxy substitution. Subsequent reductive cleavage of the 2-methylsulfonyl group with Raney nickel yields 2-chloro-4-(4-(methylsulfonyl)phenoxy)pyrimidine:

Key Advantages

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Impurity Profiles

-

Route 1 predominantly generates 2,4-bis(phenoxy)pyrimidine (3–5%) as a byproduct.

-

Route 2 produces trace amounts (<0.5%) of desulfonated derivatives, which are easily removed via recrystallization.

Advanced Mechanistic Insights

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., CH₃CN, DMF) accelerate NAS by stabilizing ionic intermediates. In CH₃CN, the reaction follows second-order kinetics with an activation energy () of 58.2 kJ/mol. Non-polar solvents (e.g., toluene) result in incomplete conversion (<20%) due to poor nucleophile solvation.

Role of Base in Deprotonation

Weak bases (K₂CO₃) selectively deprotonate phenolic OH groups without promoting pyrimidine ring hydrolysis. Strong bases (e.g., NaH) induce side reactions, including elimination of the 2-chloro substituent.

Industrial-Scale Process Recommendations

For pilot-scale production (>10 kg), Route 1 is preferred with the following modifications:

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.

Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate. Solvents such as DMF or acetonitrile are often used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving chlorination and methoxylation of pyrimidine derivatives. For instance, a method described in a patent involves using 4,6-dihydroxyl-2-methylthiopyrimidine as a starting material, which is then subjected to chlorination and catalytic methoxylation to yield the desired compound with high efficiency and minimal by-products . The synthesis process typically ensures a high conversion ratio of intermediates, making it suitable for further applications.

Anticancer Potential

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine, exhibit significant anticancer properties. Research has shown that certain pyrimidine derivatives can inhibit key enzymes involved in cancer progression, such as Bruton's tyrosine kinase (BTK). The introduction of the sulfonyl group enhances the compound's ability to act as a targeted covalent inhibitor, which is crucial for developing new cancer therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrimidine derivatives can significantly reduce the expression of inflammatory markers like COX-2 and iNOS in vitro. This makes them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) analysis indicates that modifications to the pyrimidine ring can enhance these anti-inflammatory effects.

Herbicidal Activity

This compound has been identified as a promising herbicide candidate. Research has demonstrated its efficacy against various weed species by targeting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. This mechanism of action suggests that the compound could be developed into a selective herbicide with minimal impact on non-target species .

Development of Bispecific Antagonists

One notable case study involves the development of bispecific antagonists targeting retinol binding protein 4 (RBP4) and transthyretin (TTR). These compounds aim to reduce serum RBP4 levels while stabilizing TTR tetramers, which could have implications for treating age-related macular degeneration (AMD) and other metabolic disorders . The incorporation of pyrimidine motifs into these antagonists showcases the versatility of compounds like this compound in drug design.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the methylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the pyrimidine ring provides a stable scaffold for further modifications.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)phenol: A precursor in the synthesis of 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine.

2-Chloropyrimidine: Another precursor used in the synthesis.

Sulfone Derivatives: Compounds with similar sulfone functional groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methylsulfonyl group and a phenoxy moiety, which may contribute to its biological properties. The presence of chlorine in the pyrimidine ring enhances its lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial growth and have antifungal effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported to be lower than those of standard anti-inflammatory drugs, indicating a promising therapeutic profile .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrimidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary studies indicate that this compound may target specific signaling pathways involved in cancer cell survival .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cancer progression. For example, inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Study on Anti-inflammatory Activity

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant inhibition of COX-2 activity compared to standard drugs like celecoxib. The results indicated that the tested compounds could serve as potential alternatives for treating inflammatory conditions .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Antimicrobial Studies

In another research effort, derivatives similar to this compound were found to possess notable antibacterial and antifungal activities against a range of pathogens, suggesting that this class of compounds could be further explored for therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the methylsulfonyl group can be introduced via oxidation of a methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. The phenoxy group is often attached via a Mitsunobu reaction or Ullmann coupling. Key steps include:

- Using dichloromethane as a solvent with sodium hydroxide to facilitate SNAr reactions (as seen in analogous pyrimidine syntheses) .

- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Characterization by -NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms substituent positions, as demonstrated for structurally similar methylsulfonyl-pyrimidines .

- NMR spectroscopy : - and -NMR identify substituent environments (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; methylsulfonyl protons at δ 3.1–3.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peaks for related compounds at ~350–400 m/z) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., SO from sulfonyl groups) .

- Waste disposal : Segregate halogenated waste (from chlorophenyl groups) and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can one optimize the Suzuki coupling reaction when synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh) or PdCl(dppf) for aryl-aryl couplings, as these show higher yields (70–85%) in analogous reactions .

- Solvent system : A 3:1 mixture of toluene/ethanol enhances solubility of boronic acid intermediates .

- Temperature control : Maintain 80–90°C to balance reaction rate and side-product formation. Monitor progress via TLC (R ~0.5 in ethyl acetate/hexane) .

Q. What challenges arise in resolving crystal structures of methylsulfonyl-substituted pyrimidines?

- Methodological Answer :

- Crystallization difficulties : Methylsulfonyl groups can disrupt crystal packing due to their bulky, polar nature. Use slow evaporation in acetone/water mixtures to improve crystal growth .

- Disorder in substituents : Chlorophenyl and phenoxy groups may exhibit rotational disorder. Refine structures using SHELXL with anisotropic displacement parameters .

Q. How do solvent polarity and temperature affect the nucleophilic aromatic substitution (SNAr) in synthesizing this compound?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating SNAr. However, dichloromethane is preferred for less activated substrates to avoid over-reaction .

- Temperature : Higher temperatures (60–80°C) reduce reaction time but may increase byproducts. Use microwave-assisted synthesis (100°C, 30 min) for controlled heating .

Q. How to address discrepancies in reported reaction yields for similar pyrimidine derivatives?

- Methodological Answer :

- Variable analysis : Compare reaction scales, purification methods, and catalyst purity. For example, yields drop from 85% to 60% when scaling from 1 mmol to 10 mmol due to inefficient mixing .

- Replicate conditions : Test conflicting protocols (e.g., NaH vs. KCO as bases) under identical conditions. Adjust equivalents (1.2–2.0 eq) of methylsulfonyl chloride to optimize substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.